molecular formula C8H8BrN B8664644 5-Bromo-2-(prop-1-EN-2-YL)pyridine

5-Bromo-2-(prop-1-EN-2-YL)pyridine

Cat. No.: B8664644
M. Wt: 198.06 g/mol
InChI Key: ZDAOSHHGHWFYRW-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-1-EN-2-YL)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5-position and an isopropenyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through several methods. One common approach involves the bromination of 2-isopropenyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated reactors and precise control of reaction parameters can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-1-EN-2-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The isopropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 5-bromo-2-isopropyl-pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-isopropenyl-pyridine derivatives.

    Oxidation: Formation of 5-bromo-2-formyl-pyridine or 5-bromo-2-carboxylic acid.

    Reduction: Formation of 5-bromo-2-isopropyl-pyridine.

Scientific Research Applications

5-Bromo-2-(prop-1-EN-2-YL)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-1-EN-2-YL)pyridine depends on its specific application. In organic synthesis, it acts as a building block that undergoes various transformations to yield desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 5-Bromo-2-ethylpyridine
  • 5-Bromo-2-vinylpyridine

Comparison

Compared to its analogs, 5-Bromo-2-(prop-1-EN-2-YL)pyridine offers unique reactivity due to the presence of the isopropenyl group, which can participate in additional chemical transformations. This makes it a versatile intermediate in organic synthesis and potentially more valuable in the development of novel compounds.

Properties

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-5H,1H2,2H3

InChI Key

ZDAOSHHGHWFYRW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-isopropenyl-pyridine was prepared according to the scheme shown in FIG. 9. In the sealed round bottom flask, 2-Iodo-5-bromopyridine (4.34 g, 15.3 mmol), isopropenylboronic acid pinacol ester (2.57 g, 15.3 mmol), PdCl2(dppf) (1.87 g, 2.3 mmol) and potassium phosphate (8.2 g, 38 mmol) were dissolved in 25 mL DME and 8 mL water. The resulting solution was stirred at 80° C. for 3 hours and was then cooled down to room temperature. After separation, the aqueous phase was extracted with EtOAc. The combined organic layers were washed with brine and dried over Na2SO4. After removing the solvent, fairly pure product (about 3.0 g) was obtained as yellow solid, which was directly used for next step without further purification. ESI MS m/z 198, 200 (M+H).
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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